METHYL 4-[(2,4-DIMETHYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((2,4-dimethylbenzyl)oxy)-6-methoxyquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a benzyl group (a type of alkyl group derived from benzene), two methyl groups, and a methoxy group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the quinoline backbone and the various functional groups. The benzyl group would add aromaticity to the molecule, and the methoxy groups could potentially participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it would likely be a solid at room temperature, given the complexity of its structure. Its solubility would depend on the specific arrangement of its functional groups .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 4-((2,4-dimethylbenzyl)oxy)-6-methoxyquinoline-2-carboxylate is a compound of interest in the field of organic chemistry, particularly in synthesis and structural analysis. Researchers have developed methods for synthesizing various quinoline derivatives, showcasing the compound's relevance in exploring novel synthetic pathways and molecular structures. For instance, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates demonstrates the compound's utility in generating structurally complex molecules, with X-ray structural analysis providing detailed insights into their molecular configurations (Rudenko et al., 2013).
Crystallographic and Molecular Docking Studies
The compound and its derivatives have been subjects of crystallographic and molecular docking studies, revealing their potential applications in medicinal chemistry. For example, the novel synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, including synthetic and crystallographic studies, highlights the compound's potential for detailed structural analysis and its relevance in drug design processes. Such studies are crucial for understanding the compound's interaction with biological targets, paving the way for the development of new pharmaceuticals (Kovalenko et al., 2019).
Potential in Medicinal Chemistry
Further research into methyl 4-((2,4-dimethylbenzyl)oxy)-6-methoxyquinoline-2-carboxylate derivatives has indicated their potential in medicinal chemistry, particularly as inhibitors of viral replication. Studies involving methylation and subsequent biological evaluation have demonstrated these compounds' efficacy in inhibiting Hepatitis B Virus replication, suggesting their potential as antiviral agents. This application is significant given the ongoing need for effective treatments against viral diseases, highlighting the compound's importance beyond basic chemical research (Kovalenko et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[(2,4-dimethylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-5-6-15(14(2)9-13)12-26-20-11-19(21(23)25-4)22-18-8-7-16(24-3)10-17(18)20/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOYJBNVYBTSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.